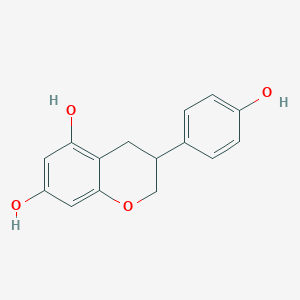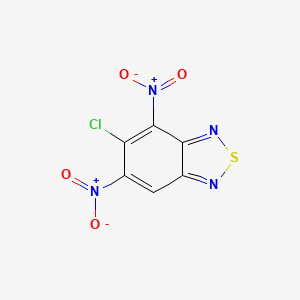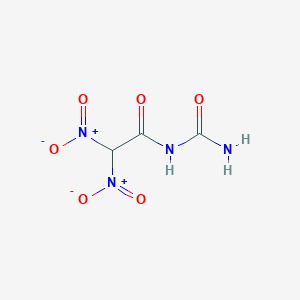
2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(carboxymethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid involves several steps. One novel process includes the preparation of methyl (αE)- (α- (methoxyimino)-2- [ [ [ (E)- [1- [3- (trifluoromethyl) phenyl] ethylidene] amino] oxy] methyl] benzeneaceate . This process involves the use of bromomethyl phenyl intermediates and methoxyimino ethanoate under specific reaction conditions .
Industrial Production Methods: Industrial production of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions: [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , and various oxidizing and reducing agents depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
[[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and agriculture. Its primary application is as a fungicide, where it is used to control a wide range of fungal diseases in crops . Additionally, it has been studied for its potential effects on mammalian cells and its environmental impact .
Wirkmechanismus
The mechanism of action of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid involves the inhibition of mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain in fungal cells, leading to cell death. The compound specifically targets the mitochondrial cytochrome-bc1 complex, making it highly effective against a broad spectrum of fungal pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid include other strobilurin fungicides such as azoxystrobin, kresoxim-methyl, and pyraclostrobin .
Uniqueness: What sets [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid apart from these similar compounds is its unique trifluoromethyl group, which enhances its fungicidal activity and environmental stability . This makes it a preferred choice for controlling fungal diseases in various agricultural settings.
Eigenschaften
CAS-Nummer |
38060-04-7 |
|---|---|
Molekularformel |
C12H12F3NO3 |
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyacetic acid |
InChI |
InChI=1S/C12H12F3NO3/c1-8(16-19-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6H,5,7H2,1H3,(H,17,18)/b16-8+ |
InChI-Schlüssel |
SRZZWQGRDDKVSZ-LZYBPNLTSA-N |
Isomerische SMILES |
C/C(=N\OCC(=O)O)/CC1=CC(=CC=C1)C(F)(F)F |
Kanonische SMILES |
CC(=NOCC(=O)O)CC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
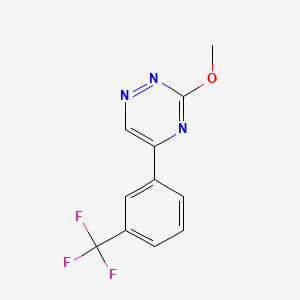
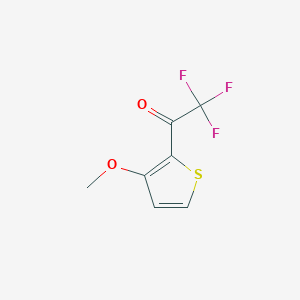
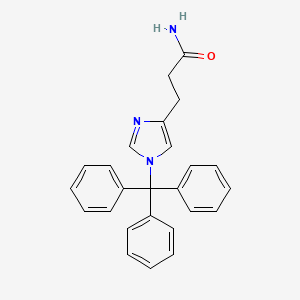

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
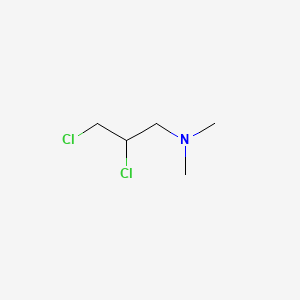
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
